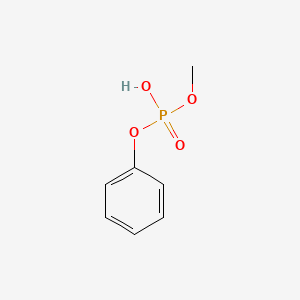
Methyl phenyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenyl hydrogen phosphate is an organophosphorus compound with the chemical formula C7H9O4P It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of methanol. The reaction proceeds as follows: [ \text{C6H5OH} + \text{POCl3} \rightarrow \text{C6H5POCl2} + \text{HCl} ] [ \text{C6H5POCl2} + \text{CH3OH} \rightarrow \text{C6H5PO(OCH3)Cl} + \text{HCl} ] [ \text{C6H5PO(OCH3)Cl} + \text{H2O} \rightarrow \text{C6H5PO(OCH3)(OH)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl phenyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and methyl phosphate.
Oxidation: It can be oxidized to form phenyl phosphate.
Substitution: The phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrolysis: Phenol and methyl phosphate.
Oxidation: Phenyl phosphate.
Substitution: Depending on the substituent, various substituted phenyl phosphates can be formed.
Applications De Recherche Scientifique
Methyl phenyl hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphate ester chemistry.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl phenyl hydrogen phosphate exerts its effects involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in many biological processes, including energy transfer, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl phosphate: Similar structure but lacks the methyl group.
Methyl phosphate: Similar structure but lacks the phenyl group.
Dimethyl phosphate: Contains two methyl groups instead of one methyl and one phenyl group.
Uniqueness
Methyl phenyl hydrogen phosphate is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
4009-39-6 |
|---|---|
Formule moléculaire |
C7H9O4P |
Poids moléculaire |
188.12 g/mol |
Nom IUPAC |
methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
Clé InChI |
BXVTXRIOHHFSQZ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


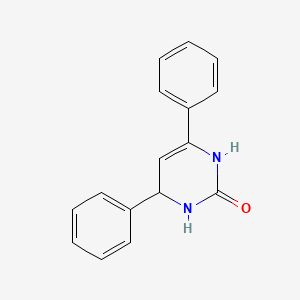
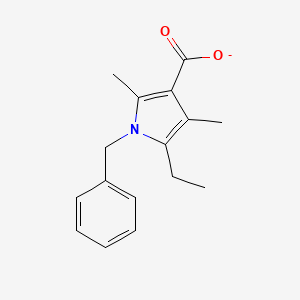
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
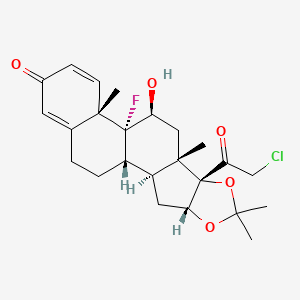
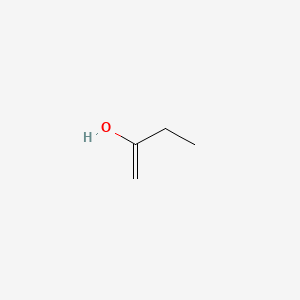
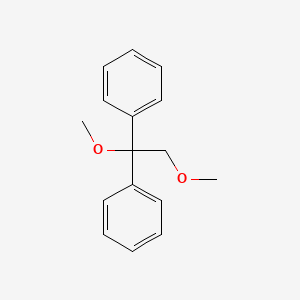
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
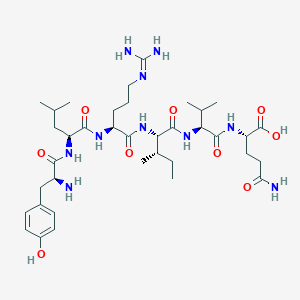
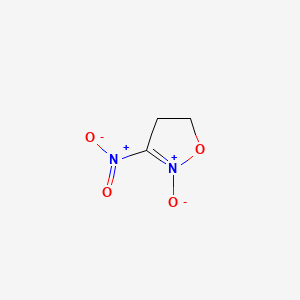

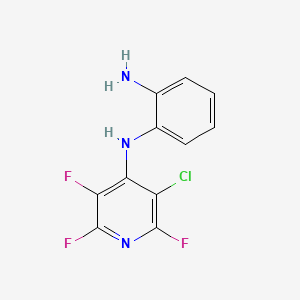

![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
